molecular formula C12H17N3O2S2 B10868844 4-{2-[(Cyclopropylcarbamothioyl)amino]ethyl}benzenesulfonamide

4-{2-[(Cyclopropylcarbamothioyl)amino]ethyl}benzenesulfonamide

Cat. No.: B10868844
M. Wt: 299.4 g/mol
InChI Key: WYNQZGAICXNNHF-UHFFFAOYSA-N
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Description

4-(2-{[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyclopropylamino group, a carbothioyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with a suitable electrophile.

    Introduction of the carbothioyl group: This step involves the reaction of the cyclopropylamine derivative with carbon disulfide and a suitable base to form the carbothioyl intermediate.

    Coupling with benzenesulfonamide: The final step involves coupling the carbothioyl intermediate with benzenesulfonamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.

Scientific Research Applications

4-(2-{[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Application in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biology: Use as a biochemical probe to study enzyme mechanisms and protein interactions.

    Industry: Potential use in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-{[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE: shares structural similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of 4-(2-{[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.

Properties

Molecular Formula

C12H17N3O2S2

Molecular Weight

299.4 g/mol

IUPAC Name

1-cyclopropyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

InChI

InChI=1S/C12H17N3O2S2/c13-19(16,17)11-5-1-9(2-6-11)7-8-14-12(18)15-10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H2,13,16,17)(H2,14,15,18)

InChI Key

WYNQZGAICXNNHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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